N,N'-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating certain diseases, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biochemical outcomes. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)dimethylammonium) bis(5-oxo-L-prolinate)
- N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-D-prolinate)
Uniqueness
N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
93963-55-4 |
---|---|
Molekularformel |
C38H54Cl2N6O8 |
Molekulargewicht |
793.8 g/mol |
IUPAC-Name |
(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C28H40Cl2N4O2.2C5H7NO3/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;2*7-4-2-1-3(6-4)5(8)9/h9-16H,5-8,17-22H2,1-4H3;2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1 |
InChI-Schlüssel |
LSNZDNHWCBEBIE-YHUPNWGDSA-N |
Isomerische SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-] |
Kanonische SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.